molecular formula C6H6FN3O B6151426 (Z)-4-fluoro-N'-hydroxypyridine-2-carboximidamide CAS No. 2172632-64-1

(Z)-4-fluoro-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B6151426
CAS No.: 2172632-64-1
M. Wt: 155.1
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Description

(Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and a hydroxyl group attached to the carboximidamide moiety. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoropyridine-2-carboxylic acid.

    Formation of Carboximidamide: The carboxylic acid is converted to the corresponding carboximidamide through a reaction with an appropriate amine, such as hydroxylamine, under acidic conditions.

Industrial Production Methods

Industrial production methods for (Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular responses.

    Pathway Modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-fluoropyridine-2-carboximidamide: Lacks the hydroxyl group.

    4-chloro-N’-hydroxypyridine-2-carboximidamide: Contains a chlorine atom instead of fluorine.

    (E)-4-fluoro-N’-hydroxypyridine-2-carboximidamide: Has a different geometric configuration.

Uniqueness

(Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide is unique due to its specific (Z)-configuration and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2172632-64-1

Molecular Formula

C6H6FN3O

Molecular Weight

155.1

Purity

95

Origin of Product

United States

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